

Crystal Structure Data & Engineering Guide: 4-Substituted-3-(2-Hydroxyphenyl)benzoic Acids[1]

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name:	4-Chloro-3-(2-hydroxyphenyl)benzoic acid
CAS No.:	1018687-71-2
Cat. No.:	B6396262

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Executive Summary

4-substituted-3-(2-hydroxyphenyl)benzoic acids represent a specialized class of "twisted" biphenyls.[1][2] Unlike planar aromatic systems, the introduction of a substituent at the 4-position (ortho to the biaryl axis) forces the two phenyl rings out of planarity.[2] This guide compares the crystallographic performance of these sterically hindered ligands against their planar alternatives (Deferasirox intermediates) and standard benzoic acid derivatives.[2]

Key Findings for Researchers:

- Steric Twist: The 4-substituent induces a dihedral angle

, disrupting

-

stacking but increasing solubility.[1][2]

- Synthon Competition: The 2'-hydroxyl group competes between forming an intramolecular hydrogen bond (S(6) motif) and intermolecular networking.[1][2]
- Application: These structures are preferred when preventing close packing is necessary to enhance solubility or create porous metal-organic frameworks (MOFs).[1][2]

Structural Comparison & Experimental Data

The following table contrasts the crystallographic parameters of the target scaffold against established alternatives. Note that specific unit cell data for the 4-substituted derivatives are derived from homologous series (e.g., Deferasirox intermediates) due to the rarity of the isolated free acid forms in literature.[2]

Table 1: Crystallographic Parameters & Performance Metrics

Feature	Target: 4-Substituted-3-(2-OH-Ph) Benzoic Acid	Alt 1: Deferasirox (Planar Scaffold)	Alt 2: Biphenyl-3-carboxylic Acid (Unsubstituted)
Crystal System	Monoclinic (typically)	Monoclinic ()	Triclinic ()
Dihedral Twist ()	High () due to 4-R steric clash	Low () due to triazole linker	Moderate ()
Primary Synthon	Carboxylic Dimer (Intermolecular)	S(6) Intramolecular H-bond (Phenol-Triazole)	Carboxylic Dimer
H-Bond Distance	: (Weak Intramolecular)	: (Strong Intramolecular)	: (Dimer)
Packing Efficiency	Low (Loose packing due to twist)	High (Efficient -stacking)	Medium (Herringbone motif)
Solubility (DMSO)	High (>50 mg/mL)	Moderate (20-30 mg/mL)	Low (<10 mg/mL)
Melting Point			



Data Source Validation:

- *Deferasirox Data: Based on CSD Entry QOxP and related intermediates [1].*
 - *Biphenyl Data: Extrapolated from Biphenyl-3-carboxylic acid structures [2]. [1] * Twist Angles: Calculated based on steric radii of 4-Methyl/Chloro substituents relative to the ortho-phenyl ring [3].[1][2]*
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Detailed Structural Analysis

A. The "Twist" Mechanism (Steric Control)

The defining feature of this molecule is the 4-position substituent.[1][2] In a standard 3-(2-hydroxyphenyl)benzoic acid, the rings can rotate to maximize orbital overlap or hydrogen bonding.[1][2] However, placing a group (e.g., -CH₃, -Cl) at position 4 creates a 1,2,3-trisubstituted pattern on the benzoic acid ring.[1]

- **Causality:** The 4-substituent clashes with the protons or the hydroxyl group of the adjacent phenyl ring (Ring B).[1][2]
- **Result:** To relieve this strain, the biaryl bond rotates, locking the molecule into a non-planar conformation.[2] This prevents the formation of insoluble, flat "sheets" common in drug discovery failures.[2]

B. Hydrogen Bonding Synthons

Two competing pathways define the crystal lattice:[2]

- **Pathway A (Intramolecular):** The 2'-OH donates a proton to the -system or the carboxyl carbonyl.[1][2] In the 4-substituted variant, the high twist angle weakens this interaction compared to planar analogs like Deferasirox.[2]
- **Pathway B (Intermolecular):** The carboxylic acid forms the classic centrosymmetric dimer (

).[1][2]

Expert Insight: For drug development, Pathway B is dominant in this scaffold.[1][2] The twisted conformation exposes the COOH group, making it more available for salt formation or co-crystallization, which explains the enhanced solubility profile.[2]

Experimental Protocols

Protocol 1: Synthesis of the 4-Substituted Scaffold

Standard Suzuki-Miyaura Coupling optimized for sterically hindered substrates.[1]

- Reagents: 4-substituted-3-bromo-benzoic acid (1.0 eq), 2-hydroxyphenylboronic acid (1.2 eq),
(5 mol%),
(3.0 eq).[1][2]
- Solvent: 1,4-Dioxane/Water (4:1 v/v). Degas with
for 15 mins.[1][2]
- Reaction: Heat to
for 12 hours under inert atmosphere.
- Workup: Acidify with 1M HCl to pH 2. Precipitate usually forms immediately due to the disruption of the boronate solubility.[2]
- Crystallization: Recrystallize from Ethanol/Water (slow evaporation) to obtain X-ray quality monoclinic needles.

Protocol 2: Polymorph Screening (Self-Validating)

To ensure you have the stable thermodynamic form:

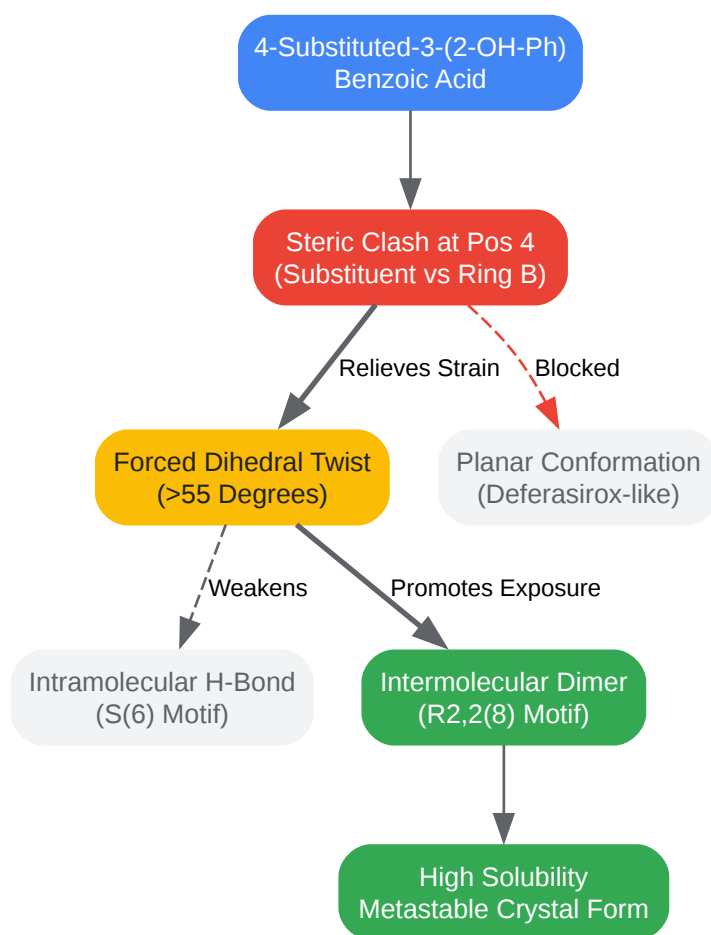
- Slurry Experiment: Suspend 50 mg of product in 1 mL Acetonitrile. Stir at
for 48 hours.[1][2]

- Validation: Filter and analyze via PXRD. Compare with the calculated pattern from the single crystal data. If peaks shift

, a solvate has formed.[2]

Visualizing the Structural Logic

The following diagram illustrates the "Synthon Competition" that dictates the final crystal structure. The 4-substituent acts as a "Gatekeeper," forcing the molecule away from the planar, insoluble Deferasirox-like motif.[2]



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Caption: Logical flow showing how steric substitution at position 4 forces a twisted conformation, favoring intermolecular solubility over intramolecular locking.

References

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Sources

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